
Bispyribac-sodium
Overview
Description
Bispyribac-sodium is a post-emergence herbicide widely used in agriculture to control grasses, sedges, and broadleaf weeds in rice crops and other aquatic environments . It is known for its high solubility in water and low volatility, making it effective in various conditions . The compound is a member of the benzoic acids class, specifically substituted by (4,6-dimethoxypyrimidin-2-yl)oxy groups at positions 2 and 6 .
Mechanism of Action
Target of Action
Bispyribac-sodium is a systemic herbicide that primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the growth and development of plants .
Mode of Action
This compound inhibits the activity of ALS, thereby disrupting the synthesis of essential amino acids required for plant growth . This interaction with its target leads to growth cessation in affected plants . After application, it gets absorbed by foliage and roots .
Biochemical Pathways
By inhibiting ALS, this compound disrupts the synthesis of branched-chain amino acids, which are vital components of proteins and are necessary for plant growth and development . This disruption in the biochemical pathway leads to growth cessation and eventual death of the plant .
Pharmacokinetics
This compound exhibits medium mobility in soil . It is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 . These properties impact its bioavailability in the environment .
Result of Action
The inhibition of ALS by this compound leads to a halt in plant growth soon after treatment . Affected plants become reddish at the tips, indicating the effectiveness of the herbicide .
Action Environment
This compound is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its efficacy can be influenced by environmental factors such as soil type, pH, and temperature . For instance, it is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 .
Biochemical Analysis
Biochemical Properties
Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .
Cellular Effects
This compound disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.
Molecular Mechanism
The molecular mechanism of action of this compound is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .
Temporal Effects in Laboratory Settings
This compound is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .
Dosage Effects in Animal Models
Metabolic Pathways
This compound inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .
Transport and Distribution
This compound is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .
Preparation Methods
The synthesis of bispyribac-sodium involves condensing 2,6-dihydroxy benzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine in the presence of a base and a solvent . The reaction typically occurs at temperatures ranging between 20 and 80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Bispyribac-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its pyrimidine rings.
Common reagents used in these reactions include bases and solvents that facilitate the condensation process . The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of this compound.
Scientific Research Applications
Bispyribac-sodium is extensively studied for its applications in:
Agriculture: Primarily used as a herbicide to control weeds in rice fields.
Environmental Science: Studies focus on its impact on non-target species and its behavior in aquatic environments.
Comparison with Similar Compounds
Bispyribac-sodium is unique among herbicides due to its specific inhibition of ALS and its effectiveness in aquatic environments . Similar compounds include:
These compounds also target ALS but differ in their chemical structures and specific applications.
Properties
CAS No. |
125401-92-5 |
---|---|
Molecular Formula |
C19H18N4NaO8 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |
InChI |
InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |
InChI Key |
OLXPCSUEHPHOLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |
Isomeric SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |
Appearance |
Solid powder |
125401-92-5 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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